molecular formula C21H28Cl2N2 B12760806 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride CAS No. 113913-37-4

1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride

Cat. No.: B12760806
CAS No.: 113913-37-4
M. Wt: 379.4 g/mol
InChI Key: XJEMICDDHVFLAM-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzhydryl group and a cyclopropylmethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride typically involves the reaction of benzhydryl chloride with cyclopropylmethyl piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Scientific Research Applications

1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Uniqueness: 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride is unique due to the presence of both the benzhydryl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

113913-37-4

Molecular Formula

C21H28Cl2N2

Molecular Weight

379.4 g/mol

IUPAC Name

1-benzhydryl-4-(cyclopropylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C21H26N2.2ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)23-15-13-22(14-16-23)17-18-11-12-18;;/h1-10,18,21H,11-17H2;2*1H

InChI Key

XJEMICDDHVFLAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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